molecular formula C16H13FN2O2 B2960464 N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide CAS No. 2411292-60-7

N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide

Cat. No.: B2960464
CAS No.: 2411292-60-7
M. Wt: 284.29
InChI Key: YQMCHAGPPQMGDL-UHFFFAOYSA-N
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Description

N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide is a chemical compound with the molecular formula C16H13FN2O2 and a molecular weight of 284.29. This compound features a pyridine ring substituted with a fluorophenoxy group and a but-2-ynamide moiety, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide can be compared with other similar compounds, such as:

  • N-[[2-(3-Chlorophenoxy)pyridin-3-yl]methyl]but-2-ynamide
  • N-[[2-(3-Bromophenoxy)pyridin-3-yl]methyl]but-2-ynamide
  • N-[[2-(3-Methylphenoxy)pyridin-3-yl]methyl]but-2-ynamide

These compounds share similar structures but differ in the substituents on the phenoxy group, which can lead to differences in their chemical and biological properties.

Properties

IUPAC Name

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-2-5-15(20)19-11-12-6-4-9-18-16(12)21-14-8-3-7-13(17)10-14/h3-4,6-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMCHAGPPQMGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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